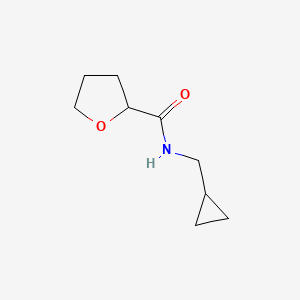
N-(cyclopropylmethyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)oxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have anticancer properties, specifically against tumors that have abnormalities in the p53 pathway. In
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)oxolane-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. N-(cyclopropylmethyl)oxolane-2-carboxamide has also been shown to be effective against tumors that have abnormalities in the p53 pathway, which is a common characteristic of many types of cancer.
Wirkmechanismus
N-(cyclopropylmethyl)oxolane-2-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, N-(cyclopropylmethyl)oxolane-2-carboxamide can reduce the production of ribosomes, which are essential for the growth and proliferation of cancer cells. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to activate the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the production of ribosomes, which can lead to a decrease in protein synthesis and cell growth. N-(cyclopropylmethyl)oxolane-2-carboxamide can also activate the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to induce autophagy, which is a process by which cells recycle damaged or dysfunctional components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclopropylmethyl)oxolane-2-carboxamide is its specificity for RNA polymerase I transcription. This allows researchers to study the effects of inhibiting this process without affecting other cellular processes. However, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Zukünftige Richtungen
For research on N-(cyclopropylmethyl)oxolane-2-carboxamide include the development of more potent and selective inhibitors, the identification of biomarkers, and combination therapies.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)oxolane-2-carboxamide involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with cyclopropylmethylamine to form N-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxolane-4-methanamine. This intermediate is then reacted with oxalyl chloride to form N-(cyclopropylmethyl)oxolane-2-carboxamide. The final product is purified through recrystallization.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(8-2-1-5-12-8)10-6-7-3-4-7/h7-8H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXOYKJIZFVYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

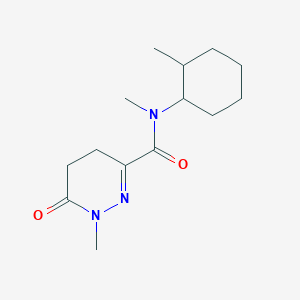
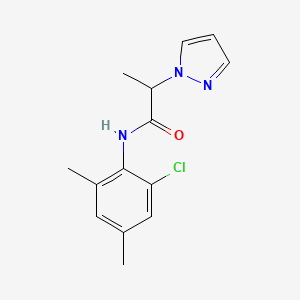
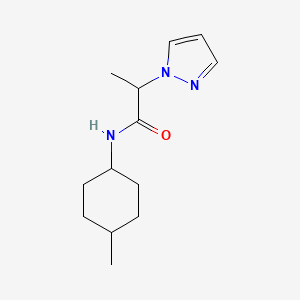
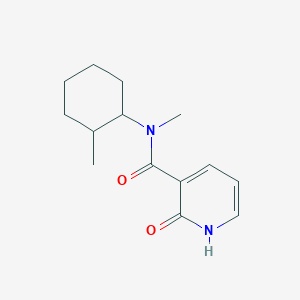
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
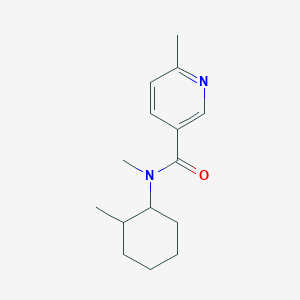
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
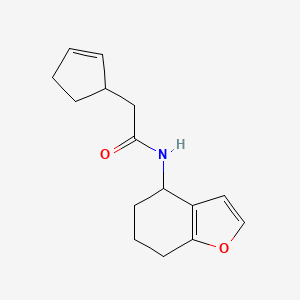
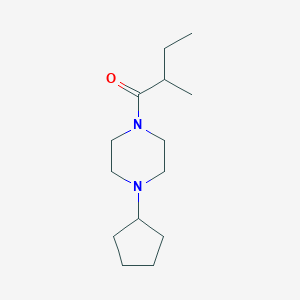
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)